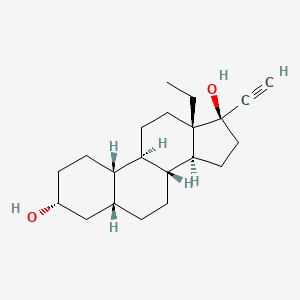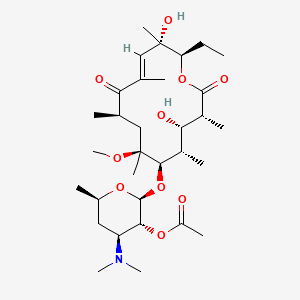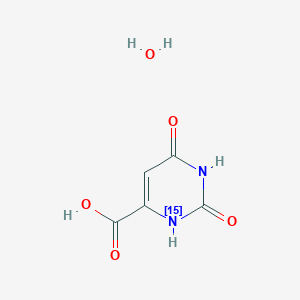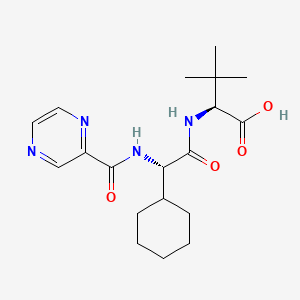![molecular formula C3H8N2O3S2 B585345 2-[2-Sulfo(ethyl-d4)]pseudourea CAS No. 1346602-43-4](/img/no-structure.png)
2-[2-Sulfo(ethyl-d4)]pseudourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-Sulfo(ethyl-d4)]pseudourea, also known as 2-SEP, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of pseudourea, an organic compound that was first synthesized in 1871 by the German chemist Friedrich Wöhler. Since then, 2-SEP has been used in a wide range of research applications, particularly in biochemistry, pharmacology, and medicine. The purpose of
科学研究应用
2-[2-Sulfo(ethyl-d4)]pseudourea has been used in a variety of scientific research applications, particularly in biochemistry, pharmacology, and medicine. In biochemistry, 2-[2-Sulfo(ethyl-d4)]pseudourea has been used to study enzyme-catalyzed reactions, as well as to investigate the mechanisms of action of various enzymes. In pharmacology, it has been used to study the pharmacokinetics and pharmacodynamics of drugs. In medicine, it has been used to study the effects of drugs on the human body, as well as to investigate the mechanisms of action of various drugs.
作用机制
The mechanism of action of 2-[2-Sulfo(ethyl-d4)]pseudourea is not fully understood, however, it is believed to act as a substrate for various enzymes. Specifically, it is believed to act as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs. In addition, it is believed to act as a substrate for the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[2-Sulfo(ethyl-d4)]pseudourea are not well understood. However, it is believed to act as a substrate for various enzymes, and thus may have an effect on the metabolism of drugs. In addition, it is believed to act as a substrate for the enzyme acetylcholinesterase, and thus may have an effect on the breakdown of acetylcholine, a neurotransmitter.
实验室实验的优点和局限性
One of the major advantages of using 2-[2-Sulfo(ethyl-d4)]pseudourea in laboratory experiments is its high solubility in aqueous solution. This allows for easy preparation of solutions for use in experiments. In addition, 2-[2-Sulfo(ethyl-d4)]pseudourea is relatively stable and can be stored for extended periods of time. However, one of the major limitations of using 2-[2-Sulfo(ethyl-d4)]pseudourea in laboratory experiments is its low reactivity. This can make it difficult to study the mechanisms of action of various enzymes and drugs.
未来方向
Given the potential of 2-[2-Sulfo(ethyl-d4)]pseudourea in scientific research applications, there are numerous potential future directions for further research. For example, further research could be conducted to investigate the biochemical and physiological effects of 2-[2-Sulfo(ethyl-d4)]pseudourea. In addition, further research could be conducted to investigate the mechanisms of action of various enzymes and drugs in the presence of 2-[2-Sulfo(ethyl-d4)]pseudourea. Finally, further research could be conducted to investigate the potential applications of 2-[2-Sulfo(ethyl-d4)]pseudourea in biotechnology and medicine.
合成方法
2-[2-Sulfo(ethyl-d4)]pseudourea is synthesized from pseudourea and ethyl-d4. The reaction is catalyzed by a strong base, such as sodium hydroxide, and is conducted in aqueous solution. The reaction proceeds through a series of steps, beginning with the deprotonation of pseudourea, followed by the nucleophilic addition of ethyl-d4 to the resulting anion. The reaction is then quenched with aqueous acid, resulting in the formation of 2-[2-Sulfo(ethyl-d4)]pseudourea.
属性
| { "1. Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-Sulfo(ethyl-d4)]pseudourea involves the sulfonation of ethyl-d4 pseudourea using sulfur trioxide and water. The resulting sulfonic acid is then reacted with sodium hydroxide to form the sodium salt of 2-[2-Sulfo(ethyl-d4)]pseudourea.", "2. Starting Materials": ["Ethyl-d4 pseudourea", "Sulfur trioxide", "Water", "Sodium hydroxide"], "3. Reaction": [ "Step 1: In a reaction flask, add ethyl-d4 pseudourea and sulfur trioxide in a 1:1 molar ratio.", "Step 2: Add water dropwise to the reaction mixture with stirring until the reaction is complete.", "Step 3: Heat the reaction mixture to 100°C for 1 hour to ensure complete reaction.", "Step 4: Cool the reaction mixture and add sodium hydroxide until the pH is neutral.", "Step 5: Filter the resulting solid and wash with water.", "Step 6: Dry the product under vacuum to obtain 2-[2-Sulfo(ethyl-d4)]pseudourea as a white solid." ] } | |
CAS 编号 |
1346602-43-4 |
产品名称 |
2-[2-Sulfo(ethyl-d4)]pseudourea |
分子式 |
C3H8N2O3S2 |
分子量 |
188.252 |
IUPAC 名称 |
2-carbamimidoylsulfanyl-1,1,2,2-tetradeuterioethanesulfonic acid |
InChI |
InChI=1S/C3H8N2O3S2/c4-3(5)9-1-2-10(6,7)8/h1-2H2,(H3,4,5)(H,6,7,8)/i1D2,2D2 |
InChI 键 |
LTHWZZOUNJCHES-LNLMKGTHSA-N |
SMILES |
C(CS(=O)(=O)O)SC(=N)N |
同义词 |
2-[(Aminoiminomethyl)thio](ethane-d4)sulfonic Acid; 2-S-Thiuronium (Ethane-d4)sulfonate; 2-(Amidinothio)(ethane-d4)sulfonic Acid; 2-S-Thiuronium (Ethane-d4)sulfonate; Carbamimidothioic Acid 2-Sulfo(ethyl-d4) Ester; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B585275.png)



